molecular formula C21H22F3NO3 B14937815 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B14937815
M. Wt: 393.4 g/mol
InChI Key: IMDDGXZDPMZBQF-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tetrahydropyran ring, a methoxyphenyl group, and a trifluorophenyl acetamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide involves multiple steps. One common method starts with the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate, followed by cyclization to form oxadiazole derivatives . The key intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, is prepared by reacting the corresponding acid with thionyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and trifluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on bacterial cell walls, disrupting their integrity and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride
  • N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid
  • Ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a tetrahydropyran ring, methoxyphenyl group, and trifluorophenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H22F3NO3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C21H22F3NO3/c1-27-16-4-2-15(3-5-16)21(6-8-28-9-7-21)13-25-20(26)11-14-10-18(23)19(24)12-17(14)22/h2-5,10,12H,6-9,11,13H2,1H3,(H,25,26)

InChI Key

IMDDGXZDPMZBQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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